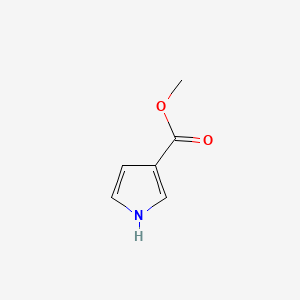
methyl 1H-pyrrole-3-carboxylate
Cat. No. B1313593
Key on ui cas rn:
2703-17-5
M. Wt: 125.13 g/mol
InChI Key: WLBNVSIQCFHAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04282242
Procedure details


Sodium hydride (57% dispersion in oil, 10.5 g., 0.25 mole) was placed in a flame dried flask and washed twice with dry benzene. Dry tetrahydrofuran (400 ml.) was added to the flask and the resulting slurry stirred under nitrogen. A mixture of methyl acrylate (11.3 ml., 0.128 moles) and tosylmethyl isocyanide (25 g., 0.128 moles) in 120 ml. of tetrahydrofuran was then added dropwise over 30 minutes. The reaction was exothermic and the reaction mixture refluxed during this process. After stirring for an additional hour (without external heating), the reaction mixture was cooled in an ice-water bath and water (approx. 120 ml.) added dropwise until solution resulted. The solution was allowed to warm and then extracted three times with ether. The combined ether extracts were back-washed with water and then saturated brine, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to yield methyl pyrrole-3-carboxylate (6.4 g., m.p. 78°-81° C., m/e 125).





Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][CH3:8])(=[O:6])[CH:4]=[CH2:5].S(C[N+:20]#[C-:21])(C1C=CC(C)=CC=1)(=O)=O.O1CCC[CH2:23]1>O>[NH:20]1[CH:21]=[CH:23][C:4]([C:3]([O:7][CH3:8])=[O:6])=[CH:5]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
11.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting slurry stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried flask
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with dry benzene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dry tetrahydrofuran (400 ml.) was added to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture refluxed during this process
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(without external heating)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were back-washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated brine, dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
